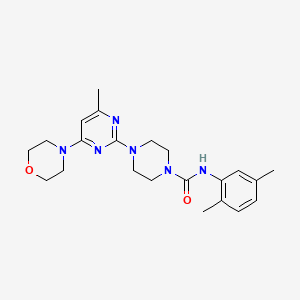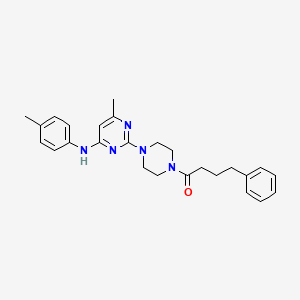![molecular formula C25H29N5O4 B11246054 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11246054.png)
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features a complex structure with multiple functional groups. Let’s break it down:
- The core structure is a pyrimidine ring (a six-membered heterocycle containing two nitrogen atoms).
- Attached to the pyrimidine ring, we have a piperazine moiety (a six-membered ring with two nitrogen atoms).
- The 3,4-dimethoxybenzoyl group is linked to one of the piperazine nitrogen atoms.
- The 4-methoxyphenyl group is attached to the other nitrogen atom of the piperazine ring.
- Finally, a methyl group is present at position 6 of the pyrimidine ring.
- The compound’s complexity suggests potential biological activity, which we’ll explore further.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- we can draw inspiration from related compounds:
- Mannich reactions involving piperazine derivatives are common for introducing substituents.
- The 1,2,4-triazole ring system may be synthesized separately and then coupled with the piperazine moiety.
- Industrial production methods would likely involve scalable processes with good yields.
Chemical Reactions Analysis
- Reactions this compound might undergo:
- Oxidation: Potentially at the piperazine nitrogen or the pyrimidine ring.
- Reduction: To reduce functional groups (e.g., nitro reduction).
- Substitution: Replacing functional groups (e.g., halogenation).
- Common reagents and conditions would depend on the specific reaction type.
- Major products could include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and novel derivatives.
Biology: Assessing its impact on cellular processes, receptors, and enzymes.
Medicine: Exploring its potential as a drug candidate (e.g., antibacterial, antiviral, or antitumor).
Industry: Considering applications in materials science or catalysis.
Mechanism of Action
- We’d need experimental data to determine this precisely.
- Potential targets could include enzymes, receptors, or DNA/RNA.
- Pathways affected might involve signal transduction or metabolic processes.
Comparison with Similar Compounds
- Unfortunately, I don’t have a direct list of similar compounds.
- we can compare it to related piperazine-containing molecules.
- Highlighting its uniqueness would involve emphasizing its specific substituents and structural features.
Properties
Molecular Formula |
C25H29N5O4 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H29N5O4/c1-17-15-23(27-19-6-8-20(32-2)9-7-19)28-25(26-17)30-13-11-29(12-14-30)24(31)18-5-10-21(33-3)22(16-18)34-4/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28) |
InChI Key |
MNUCNDJLOREQMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11245989.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B11245994.png)
![N-[4-({4-[6-(Azepan-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B11246003.png)

![2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246020.png)
![N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11246023.png)
![N-cyclohexyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11246024.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B11246027.png)
![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11246029.png)

![1,1'-[3-phenyl-6-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246037.png)
![N-(3,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246045.png)
![1-[7-Acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one](/img/structure/B11246046.png)
![1-[3-Cyclohexyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11246052.png)
